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molecular formula C8H14N6O2 B8287977 5,5-Bis-(azidomethyl)-2,2-bis-(methyl)-1,3-dioxane

5,5-Bis-(azidomethyl)-2,2-bis-(methyl)-1,3-dioxane

Cat. No. B8287977
M. Wt: 226.24 g/mol
InChI Key: PEUXIWKVPMLLRN-UHFFFAOYSA-N
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Patent
US04730069

Procedure details

1 mole of compound 1 was dissolved in 500 ml of dry acetone. After addition of 10 ml of concentrated sulfuric acid, the reaction mixture was stirred at room temperature for 2 hours. It was neutralized with calcium hydroxide and filtered and the filtrate and was concentrated to a syrup in vacuo. The crude product was further purified by column chromatography (eluting agent: chloroform/ethyl acetate 9:1).
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:12][OH:13])([CH2:8][N:9]=[N+:10]=[N-:11])[CH2:4][N:5]=[N+:6]=[N-:7].S(=O)(=O)(O)O.[OH-].[Ca+2].[OH-].[CH3:22][C:23]([CH3:25])=O>>[N:5]([CH2:4][C:3]1([CH2:8][N:9]=[N+:10]=[N-:11])[CH2:12][O:13][C:23]([CH3:25])([CH3:22])[O:1][CH2:2]1)=[N+:6]=[N-:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
OCC(CN=[N+]=[N-])(CN=[N+]=[N-])CO
Name
Quantity
500 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate and was concentrated to a syrup in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by column chromatography (eluting agent: chloroform/ethyl acetate 9:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
N(=[N+]=[N-])CC1(COC(OC1)(C)C)CN=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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